molecular formula C22H22O9 B1258863 alvaradoin E

alvaradoin E

Cat. No. B1258863
M. Wt: 430.4 g/mol
InChI Key: ANCSMTDJGPZSRP-ZKQYTOOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alvaradoin E is a C-glycosyl compound that is 1,8-dihydroxy-3-methylanthracen-9(10H)-one substituted by a (1-O-acetyl)-alpha-L-lyxopyranosyl moiety at position 10 via a C-glycosidic linkage (the 10S stereoisomer). It is isolated from the leaves of Alvaradoa haitiensis and exhibits cytotoxicity against human oral epidermoid carcinoma. It has a role as a metabolite and an antineoplastic agent. It is an acetate ester, a C-glycosyl compound, a member of anthracenes and a polyphenol.

Scientific Research Applications

Antitumor and Cytotoxic Properties

Alvaradoin E, an anthracenone C-glycoside isolated from the leaves of Alvaradoa haitiensis, has demonstrated significant antitumor and cytotoxic activities. Research led by Phifer et al. (2007) identified this compound during bioactivity-directed fractionation using a human oral epidermoid carcinoma cell line. The study revealed that Alvaradoin E showed antileukemic activity in vivo against murine lymphocytic leukemia at specific dosages, highlighting its potential as an anticancer agent (Phifer et al., 2007).

Apoptotic Anticancer Effect

Further investigation into Alvaradoin E's anticancer properties was conducted by Mi et al. (2005). Their study focused on its apoptotic effects on cancer cells. The research demonstrated that Alvaradoin E induced apoptosis in cancer cells through mechanisms such as chromatin condensation, mitochondrial membrane depolarization, and increased annexin V-FITC binding, suggesting its effectiveness as an anticancer agent through apoptotic pathways (Mi et al., 2005).

properties

Product Name

alvaradoin E

Molecular Formula

C22H22O9

Molecular Weight

430.4 g/mol

IUPAC Name

[(2S,3R,4R,5R,6S)-6-[(9S)-4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl]-3,4,5-trihydroxyoxan-2-yl] acetate

InChI

InChI=1S/C22H22O9/c1-8-6-11-14(21-19(28)18(27)20(29)22(31-21)30-9(2)23)10-4-3-5-12(24)15(10)17(26)16(11)13(25)7-8/h3-7,14,18-22,24-25,27-29H,1-2H3/t14-,18+,19+,20+,21-,22+/m0/s1

InChI Key

ANCSMTDJGPZSRP-ZKQYTOOUSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@H]([C@@H](O4)OC(=O)C)O)O)O)C=CC=C3O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)OC(=O)C)O)O)O)C=CC=C3O

synonyms

alvaradoin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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